Glutaryl-gly-gly-phe-AMC is a fluorogenic substrate. This means it has a special chemical group (AMC) attached that fluoresces (emits light) at a specific wavelength when cleaved by chymotrypsin. [] By measuring the increase in fluorescence over time, scientists can indirectly measure the activity of chymotrypsin in a sample.
The cleavage of Glutaryl-gly-gly-phe-AMC by chymotrypsin is a well-characterized reaction. Scientists can use this substrate in a variety of assays to measure chymotrypsin activity in biological samples, purified enzyme preparations, or to study the effects of inhibitors on chymotrypsin function. []
Glutaryl-gly-gly-phe-AMC offers several advantages over other chymotrypsin substrates. It is highly specific for chymotrypsin with minimal cleavage by other proteases, leading to more accurate results. Additionally, the fluorogenic detection method is sensitive and allows for real-time monitoring of enzyme activity. []
Glutaryl-gly-gly-phenylalanine 7-amido-4-methylcoumarin is a synthetic peptide compound that serves as a fluorogenic substrate primarily for the enzyme chymotrypsin. This compound consists of a glutaryl group linked to two glycine residues and a phenylalanine residue, with a 7-amido-4-methylcoumarin moiety at the C-terminus. The unique structure of this peptide allows it to fluoresce upon cleavage by chymotrypsin, making it an invaluable tool in biochemical assays for measuring protease activity. The fluorescence emitted is directly proportional to the enzymatic activity, providing a sensitive and real-time method for monitoring chymotrypsin function in various biological contexts .
GGGFAmc acts as a substrate for chymotrypsin. The presence of the Phe residue attracts the enzyme, which cleaves the peptide bond between Gly and Phe. This cleavage separates the AMC group, allowing it to fluoresce and signal protease activity []. The released AMC group can be measured using a fluorescence plate reader, providing a quantitative assessment of chymotrypsin activity in a sample.
The primary chemical reaction involving glutaryl-gly-gly-phenylalanine 7-amido-4-methylcoumarin is its cleavage by chymotrypsin. The reaction can be represented as follows:
During this reaction, chymotrypsin cleaves the peptide bond between the glycine and phenylalanine residues, resulting in the release of two products: a dipeptide (glycine-glycine) and the fluorescent 7-amido-4-methylcoumarin (AMC) . The AMC group is non-fluorescent until liberated, at which point it emits fluorescence that can be quantitatively measured .
Glutaryl-gly-gly-phenylalanine 7-amido-4-methylcoumarin exhibits significant biological activity as a substrate for chymotrypsin. This specificity allows researchers to study protease activity with high precision. The released AMC can be detected using fluorescence spectroscopy, facilitating investigations into enzyme kinetics and the effects of various inhibitors on protease function . Additionally, its use in assays can extend to understanding proteolytic pathways in various biological systems.
The synthesis of glutaryl-gly-gly-phenylalanine 7-amido-4-methylcoumarin typically involves coupling reactions between the appropriate amino acids and the fluorogenic group. Common methods include:
Glutaryl-gly-gly-phenylalanine 7-amido-4-methylcoumarin has several key applications in scientific research:
Interaction studies involving glutaryl-gly-gly-phenylalanine 7-amido-4-methylcoumarin focus primarily on its specificity towards chymotrypsin. Research indicates that this compound exhibits minimal cleavage by other proteases, enhancing its utility in assays designed to measure chymotrypsin activity specifically. Studies have shown that variations in the peptide sequence or structure can significantly affect interaction profiles with different proteases, making this compound a valuable model for understanding enzyme-substrate interactions .
Several compounds share structural similarities with glutaryl-gly-gly-phenylalanine 7-amido-4-methylcoumarin. Here are some notable examples:
Glutaryl-gly-gly-phenylalanine 7-amido-4-methylcoumarin is distinguished by its high specificity for chymotrypsin and its ability to provide real-time fluorescence detection upon enzymatic cleavage. This makes it particularly valuable for detailed studies of proteolytic enzymes compared to other similar compounds that may have broader or less specific activity profiles .
The development of Glutaryl-Glycine-Glycine-Phenylalanine-7-Amino-4-Methylcoumarin emerged from the broader evolution of fluorogenic substrates in enzyme research. The use of 7-amino-4-methylcoumarin derivatives as fluorogenic reporters has been established for decades, with these compounds serving as essential tools for quantitative analysis of enzyme kinetics and substrate specificity profiling. The incorporation of specific peptide sequences with coumarin fluorophores represents a significant advancement in the field of protease substrate design.
The historical context of this compound's development is rooted in the need for more sensitive and specific substrates for chymotrypsin research. Early work in enzyme substrate development focused on para-nitroanilide derivatives, which required ultraviolet spectroscopy for detection. The transition to fluorogenic substrates marked a substantial improvement in sensitivity, as fluorescence spectroscopy offers superior detection limits compared to absorbance-based methods. The development of 7-amino-4-methylcoumarin-based substrates provided researchers with enhanced fluorescence properties, exhibiting excitation at 365 nanometers and emission at 440 nanometers.
The specific design of Glutaryl-Glycine-Glycine-Phenylalanine-7-Amino-4-Methylcoumarin reflects decades of research into optimal peptide sequences for chymotrypsin recognition. The selection of the Glycine-Glycine-Phenylalanine sequence was based on extensive studies of chymotrypsin substrate specificity, particularly the enzyme's preference for aromatic amino acids at the first position of the cleavage site. The incorporation of the glutaryl group at the amino terminus provides additional binding interactions while maintaining the substrate's overall specificity for chymotrypsin.
Glutaryl-Glycine-Glycine-Phenylalanine-7-Amino-4-Methylcoumarin is systematically named as 5-[[2-[[2-[[(2S)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-5-oxopentanoic acid. This comprehensive nomenclature reflects the compound's complex structure, which consists of a glutaric acid moiety linked to a tripeptide sequence terminating in a 7-amino-4-methylcoumarin fluorophore.
The compound is registered under Chemical Abstracts Service number 70996-06-4, providing a unique identifier for this specific molecular entity. Alternative nomenclature includes the abbreviated form referencing its peptide sequence and fluorophore, though the full systematic name provides the most precise structural description. The compound's International Union of Pure and Applied Chemistry condensed notation follows the standard peptide nomenclature convention: glutaryl-Glycine-Glycine-Phenylalanine-7-Amino-4-Methylcoumarin.
The structural architecture of this compound can be divided into three distinct functional regions. The glutaryl moiety serves as an amino-terminal capping group, providing additional binding surface area for enzyme interaction. The central tripeptide region, comprising two glycine residues followed by phenylalanine, constitutes the recognition and cleavage site for chymotrypsin. The carboxy-terminal 7-amino-4-methylcoumarin group functions as the fluorogenic reporter, remaining quenched when attached to the peptide but exhibiting enhanced fluorescence upon enzymatic release.
Glutaryl-Glycine-Glycine-Phenylalanine-7-Amino-4-Methylcoumarin exhibits a molecular formula of C₂₈H₃₀N₄O₈ with a calculated molecular weight of 550.57 grams per mole. The compound demonstrates specific solubility characteristics, being readily soluble in dimethyl sulfoxide while showing limited solubility in aqueous solutions. These solubility properties necessitate careful consideration of solvent systems for preparation of stock solutions and experimental applications.
The fluorogenic properties of this compound are central to its function as an enzyme substrate. When the peptide bond adjacent to the 7-amino-4-methylcoumarin moiety remains intact, the fluorescence of the coumarin group is significantly suppressed through nitrogen-acylation effects. Upon enzymatic cleavage by chymotrypsin, the free 7-amino-4-methylcoumarin is released, resulting in a dramatic increase in fluorescence intensity that can be readily detected and quantified.
The stability characteristics of Glutaryl-Glycine-Glycine-Phenylalanine-7-Amino-4-Methylcoumarin require specific storage conditions to maintain compound integrity. Recommended storage at -20°C helps preserve the structural stability of both the peptide portion and the fluorogenic moiety. When preparing stock solutions, the compound demonstrates optimal stability when stored at -80°C for periods up to six months, while storage at -20°C limits stability to approximately one month.
The synthesis of Glutaryl-Glycine-Glycine-Phenylalanine-7-Amino-4-Methylcoumarin presents significant challenges due to the poor nucleophilicity of the 7-amino-4-methylcoumarin amine group. Traditional synthetic approaches have employed solution-phase methods involving the initial formation of the 7-amino-4-methylcoumarin derivative of the carboxy-terminal amino acid, followed by fragment condensation or stepwise peptide elongation. However, these conventional methods are not amenable to solid-phase synthesis techniques and cannot be effectively applied to the production of enzyme substrate libraries.
Recent advances in synthetic methodology have introduced novel solid-phase approaches for the preparation of peptide-7-amino-4-methylcoumarin conjugates. The development of specialized resin systems has enabled the direct solid-phase synthesis of these fluorogenic substrates. One particularly innovative approach involves the attachment of 7-N-Fluorenylmethoxycarbonyl-aminocoumarin-4-acetic acid to Wang resin as a linker molecule. Following removal of the N-Fluorenylmethoxycarbonyl protecting group, peptides can be synthesized on the amino group of the linker using standard Fluorenylmethoxycarbonyl chemistry protocols.
The solid-phase synthesis methodology proceeds through several critical steps. After peptide assembly on the resin-bound linker, cleavage with trifluoroacetic acid releases crude peptide-7-aminocoumarin-4-acetic acid conjugates. These intermediates subsequently undergo facile decarboxylation under mild conditions to afford the desired peptide-7-amino-4-methylcoumarin products. This approach offers significant advantages in terms of synthesis efficiency and enables the preparation of substrate libraries for comprehensive protease profiling studies.
Alternative synthetic routes have employed dicyclohexylcarbodiimide and N-hydroxysuccinimide coupling agents to facilitate the formation of amide bonds between the peptide sequence and the fluorogenic reporter group. This methodology requires careful optimization of reaction conditions to ensure complete coupling while minimizing side reactions that could compromise the integrity of the final product. Industrial production methods follow similar synthetic principles but incorporate rigorous purification procedures, including recrystallization and chromatographic techniques, to achieve the high purity standards required for research applications.
The development of preloaded resin systems has further streamlined the synthesis of Glutaryl-Glycine-Glycine-Phenylalanine-7-Amino-4-Methylcoumarin and related compounds. These specialized resins incorporate 7-amino-4-methylcoumarin derivatives of specific amino acids, enabling direct solid-phase peptide synthesis using established protocols. The availability of such preloaded systems has significantly enhanced the accessibility of fluorogenic substrate synthesis for research laboratories worldwide, facilitating broader application of these valuable tools in enzyme research and drug discovery programs.